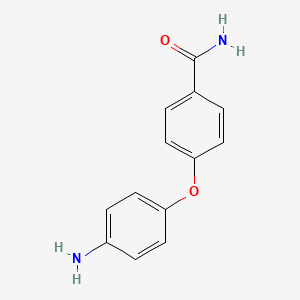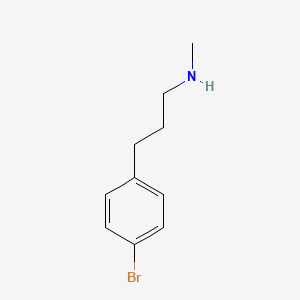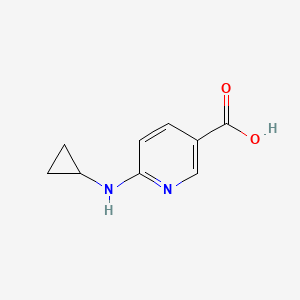![molecular formula C16H11FO3S B1372596 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040042-28-1](/img/structure/B1372596.png)
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
概要
説明
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C16H11FO3S . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.科学的研究の応用
Molecular Structure and Interactions
Research on compounds structurally related to 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, such as various substituted benzofuran derivatives, has revealed insights into their molecular structures and interactions. These studies demonstrate that the spatial arrangement of substituents, like the methylsulfanyl group, significantly influences the overall molecular conformation and intermolecular interactions. For instance, in compounds like 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the orientation of the methyl group relative to the benzofuran fragment is almost perpendicular, impacting the molecule's 3D structure (Choi et al., 2008). These structural characteristics are crucial for understanding the compound's chemical properties and potential interactions with biological targets.
Potential Biological Activity
The synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters, which share a similar core structure to the compound , have shown promising biological activities. These compounds have been investigated for their potential as ischemic cell death inhibitors. Specifically, the introduction of a sulfur atom at the three-position substituent of the benzofuran ring was found to enhance ischemic cell death inhibitory potency, suggesting potential therapeutic applications in conditions involving ischemic injury (Suh et al., 2010).
Catalytic Applications
Compounds with benzofuran structures have also been explored for their catalytic applications. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, although not directly related to the compound , demonstrates how sulfur and benzofuran derivatives can be applied in catalysis. This specific compound has been used as a recyclable catalyst for condensation reactions, showcasing the versatility of benzofuran derivatives in synthetic chemistry (Tayebi et al., 2011).
Safety and Hazards
作用機序
Biochemical Pathways
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific pathways and downstream effects of this compound remain to be elucidated.
生化学分析
Biochemical Properties
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . The compound’s impact on gene expression can lead to the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . Furthermore, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes such as DNA replication and repair . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that promote apoptosis or inhibit cell proliferation . These molecular interactions contribute to the compound’s therapeutic potential in treating diseases such as cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety . Long-term in vitro and in vivo studies are essential to understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to toxic or adverse effects, including organ damage and altered physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Understanding the dosage effects is crucial for determining the optimal therapeutic window for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its therapeutic and toxicological profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its accumulation and efficacy . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and apoptosis . The subcellular localization of this compound is essential for understanding its precise mechanism of action and therapeutic potential .
特性
IUPAC Name |
3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCCAYLTYUWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


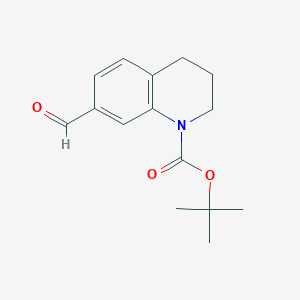
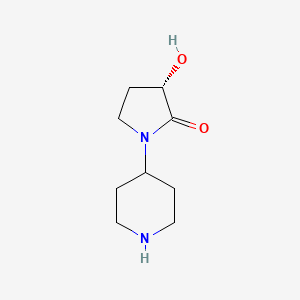
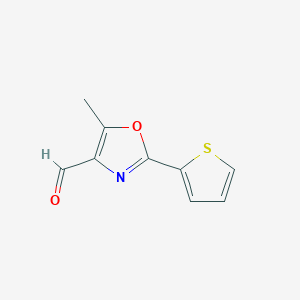

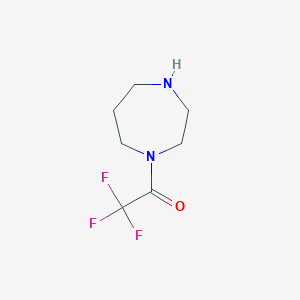
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)

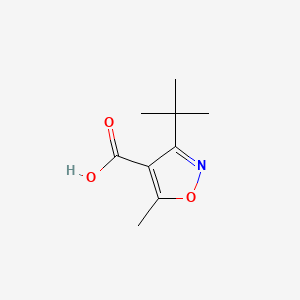
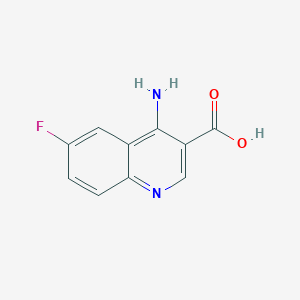
![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
